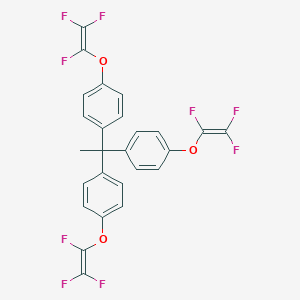

1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane

Beschreibung

Eigenschaften

IUPAC Name |

1-[1,1-bis[4-(1,2,2-trifluoroethenoxy)phenyl]ethyl]-4-(1,2,2-trifluoroethenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H15F9O3/c1-26(14-2-8-17(9-3-14)36-23(33)20(27)28,15-4-10-18(11-5-15)37-24(34)21(29)30)16-6-12-19(13-7-16)38-25(35)22(31)32/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUHHCMRFFGRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(=C(F)F)F)(C2=CC=C(C=C2)OC(=C(F)F)F)C3=CC=C(C=C3)OC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H15F9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136615-09-3 | |

| Record name | Benzene, 1,1′,1′′-ethylidynetris[4-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136615-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70375393 | |

| Record name | 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134130-24-8 | |

| Record name | 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134130-24-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the trifunctional fluorinated monomer, 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane. This monomer is a critical building block for the development of highly crosslinked, high-performance fluoropolymers. Its unique structure, featuring a triphenyl ethane core and three reactive trifluorovinyl ether groups, imparts exceptional thermal stability, low dielectric constant, and excellent chemical resistance to the resulting polymers. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of advanced fluorinated materials. We will delve into the projected properties of this monomer, a detailed synthetic protocol, state-of-the-art characterization methodologies, and a prospective look at its applications in cutting-edge technologies.

Introduction: The Promise of Trifunctional Fluorinated Monomers

The relentless pursuit of materials with superior performance characteristics for demanding applications in aerospace, microelectronics, and telecommunications has driven significant research into fluorinated polymers. The incorporation of fluorine into a polymer backbone or as pendant groups dramatically enhances thermal stability, chemical inertness, and hydrophobicity, while also lowering the dielectric constant and coefficient of friction.[1][2]

1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane stands out as a particularly promising monomer due to its trifunctionality. This allows for the creation of highly crosslinked polymer networks. Such networks are anticipated to exhibit superior mechanical properties, dimensional stability, and solvent resistance compared to their linear polymer counterparts. The trifluorovinyl ether functional groups undergo a unique thermal cyclodimerization to form a perfluorocyclobutyl (PFCB) ring, a process that proceeds without the release of volatile byproducts, making it highly attractive for the fabrication of void-free, thick-section composites and electronic encapsulants.

This guide will provide a detailed exploration of this monomer, from its synthesis from a readily available precursor to its expected properties and the advanced analytical techniques required for its characterization.

Synthesis of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane

The synthesis of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane commences with its hydroxylated precursor, 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE). The key transformation is the conversion of the three phenolic hydroxyl groups into trifluorovinyl ether groups. A well-established method for this transformation is the reaction of the corresponding phenol with a suitable trifluorovinylating agent.

Proposed Synthetic Pathway

A plausible and efficient synthetic route involves the deprotonation of the phenolic hydroxyl groups of THPE with a suitable base, followed by reaction with a trifluorovinyl halide.

Caption: Proposed synthesis of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane.

Experimental Protocol: Synthesis of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane

Materials:

-

1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Bromotrifluoroethylene (BTFE)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (a slight molar excess per hydroxyl group) in anhydrous DMF under a nitrogen atmosphere.

-

Deprotonation: A solution of 1,1,1-Tris(4-hydroxyphenyl)ethane in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours to ensure complete formation of the trisphenoxide.

-

Trifluorovinylation: The reaction mixture is cooled to 0 °C, and bromotrifluoroethylene is slowly bubbled through the solution or added as a condensed liquid. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is carefully quenched by the slow addition of water. The mixture is then diluted with diethyl ether and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield pure 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane.

Physicochemical Properties

The introduction of three trifluorovinyl ether groups onto the THPE core is expected to significantly influence its physicochemical properties.

| Property | Expected Value/Characteristic | Rationale |

| Molecular Weight | ~594.4 g/mol | Calculated based on the molecular formula C26H15F9O3. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for fluorinated aromatic compounds. |

| Solubility | Soluble in common organic solvents (THF, acetone, chloroform), insoluble in water. | The fluorinated groups increase lipophilicity.[3] |

| Thermal Stability | High; decomposition temperature > 350 °C | The strong C-F bonds and the aromatic structure contribute to high thermal stability.[1] |

| Dielectric Constant | Low (expected < 3.0) | The high electronegativity and low polarizability of fluorine reduce the overall dielectric constant.[4][5] |

| Refractive Index | Low | Fluorinated materials typically exhibit low refractive indices. |

Polymerization and Properties of the Resulting Polymer

The trifunctional nature of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane allows for the formation of a crosslinked poly(perfluorocyclobutyl aryl ether) network via thermal cyclodimerization of the trifluorovinyl ether groups.

Caption: Thermal polymerization of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane.

The resulting thermoset polymer is anticipated to possess a unique combination of desirable properties:

-

High Thermal Stability: The perfluorocyclobutyl linkage and the aromatic backbone contribute to excellent thermal and thermo-oxidative stability, with decomposition temperatures potentially exceeding 450 °C.[6]

-

Low Dielectric Constant and Loss: The high fluorine content and the absence of polarizable groups lead to a very low dielectric constant and low dielectric loss, making it an ideal candidate for high-frequency electronic applications.[4][5]

-

Excellent Chemical Resistance: The fluorinated nature of the polymer provides outstanding resistance to a wide range of chemicals, including acids, bases, and organic solvents.[1]

-

Low Moisture Absorption: The hydrophobic character of the fluoropolymer results in extremely low moisture uptake, which is critical for maintaining stable electrical properties in humid environments.

-

High Glass Transition Temperature (Tg): The rigid, crosslinked network structure will lead to a high glass transition temperature, ensuring dimensional stability at elevated temperatures.

Characterization Methodologies

A thorough characterization of both the monomer and the resulting polymer is essential to validate its structure and properties.

Monomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will be used to confirm the presence of the aromatic and ethylidene protons and the absence of the phenolic hydroxyl protons.

-

¹⁹F NMR: This is a critical technique to confirm the presence and structure of the trifluorovinyl ether group, with characteristic chemical shifts for the three non-equivalent fluorine atoms.

-

¹³C NMR: Will provide information on the carbon skeleton of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups.[7][8]

-

Expected Absorptions:

-

Absence of a broad O-H stretch around 3200-3600 cm⁻¹ (confirming complete reaction of the phenol).

-

Presence of strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.

-

Presence of a characteristic C=C stretch for the trifluorovinyl group.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry will be used to confirm the molecular weight and elemental composition of the synthesized monomer.

Polymer Characterization

Caption: Experimental workflow for monomer and polymer characterization.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the cured polymer. The exotherm corresponding to the cyclodimerization reaction can also be observed during the initial heating of the monomer.

-

Thermogravimetric Analysis (TGA): This technique is employed to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Dielectric Analysis

The dielectric constant and dielectric loss of the cured polymer will be measured over a wide range of frequencies and temperatures to assess its suitability for electronic applications.

Potential Applications

The exceptional properties of the polymer derived from 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane make it a strong candidate for a variety of high-performance applications:

-

Microelectronics: As a low-k dielectric material for interconnects, encapsulants, and printed circuit boards, enabling faster signal propagation and reduced power consumption.

-

Aerospace: In the fabrication of lightweight, high-temperature resistant composite materials for aircraft and spacecraft components.

-

Coatings: As a protective coating for surfaces requiring excellent chemical resistance, hydrophobicity, and thermal stability.

-

Optical Waveguides: The low optical loss of some fluoropolymers makes them suitable for data communication applications.

Conclusion

1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane is a highly promising trifunctional monomer for the synthesis of advanced fluoropolymers. The resulting crosslinked poly(perfluorocyclobutyl aryl ether) networks are projected to exhibit an outstanding combination of thermal stability, low dielectric properties, and chemical resistance. This technical guide has provided a comprehensive overview of its synthesis, expected physicochemical properties, and state-of-the-art characterization techniques. Further research and development of this monomer and its corresponding polymers are poised to open new avenues for innovation in a wide range of high-technology sectors.

References

-

ResearchGate. (n.d.). Polymerization of selected trifluorovinyl ether monomers into perfluorocyclobutyl polymers. Aryl constituents used are a biphenyl (BP) and hexafluoroisopropylidene (6F). Retrieved from [Link]

-

Lopes, A. C., et al. (2018). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 10(10), 1147. Retrieved from [Link]

- J. C. F. R. P. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3323.

-

ResearchGate. (n.d.). Synthesis of internal fluorinated alkenes via facile aryloxylation of substituted phenols with aryl trifluorovinyl ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Fluorinated polymers: evaluation and characterization of structure and composition. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR and NMR Spectroscopic Investigation and Hybrid Computational DFT/HF Analysis on the Molecular Structure of NSPD. Retrieved from [Link]

-

MDPI. (n.d.). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. Retrieved from [Link]

-

Shoichet Lab - University of Toronto. (n.d.). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Fluorinated Polymers and Evaluation of Wettability. Retrieved from [Link]

-

ScienceDirect. (n.d.). Dielectric relaxation behaviour of fluorinated aromatic poly(ether)s and poly(ether ketone)s. Retrieved from [Link]

-

ACS Publications. (n.d.). Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. Retrieved from [Link]

-

Shoichet Lab - University of Toronto. (n.d.). Insights into the Properties of Novel Trifluorovinyl Ether Copolymers1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

-

ACS Publications. (n.d.). Poly aryl ether sulfones from perfluorocyclohexene and sulfone bisphenol. Retrieved from [Link]

-

Office of Scientific and Technical Information. (n.d.). fluorinated heteroaromatic polyethers for low dielectric constant / high temperature applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

-

PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]

-

Persee. (n.d.). How Fourier Transform is Used in FTIR, NMR, and Other Spectroscopy Techniques. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Alkyl Aryl Ether Bond Formation with PhenoFluor. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 1: Industrial Aspects of Fluorinated Oligomers and Polymers. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Fluoroalkylation of aryl ether perfluorocyclobutyl polymers. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Trifluoromethyl group – Knowledge and References. Retrieved from [Link]

-

MDPI. (n.d.). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Retrieved from [Link]

-

Rocky Mountain Labs. (n.d.). Difference between FTIR and NMR?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Retrieved from [Link]

- Google Patents. (n.d.). US4675454A - Catalytic etherification of phenols to alkyl aryl ethers.

-

ResearchGate. (n.d.). (PDF) Techniques for the Characterization of Fluoroelastomers. Retrieved from [Link]

-

University of Twente Research Information. (n.d.). Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Alkyl Aryl Ether Bond Formation with PhenoFluor. Retrieved from [Link]

Sources

- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Fluorinated Heteroaromatic Polyethers for Low Dielectric Constant/High Temperature Applications | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

A Technical Guide to the Solubility of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane, a trifunctional fluorinated monomer critical for the synthesis of advanced polymers and materials. Given the absence of publicly available, quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, theoretical predictions based on molecular structure, and a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and material scientists who require a robust understanding of this monomer's solution behavior for applications in polymer synthesis, coatings, and high-performance materials development.

Introduction: The Significance of Solubility in Polymer Science

1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane is a unique monomer possessing a tripodal structure with three reactive trifluorovinyloxy groups. This trifunctionality makes it an ideal cross-linking agent for creating complex, three-dimensional polymer networks with high thermal stability and chemical resistance. The trifluorovinyloxy moiety is known to impart desirable properties such as low dielectric constant, hydrophobicity, and optical transparency to the resulting polymers.

Understanding the solubility of this monomer is paramount for its effective utilization. Key processes such as polymerization, purification, formulation, and material processing are typically carried out in the solution phase. An optimal solvent system ensures homogenous reaction conditions, facilitates purification, and enables the casting of high-quality films and coatings. Conversely, poor solubility can lead to incomplete reactions, challenging purification, and defects in the final material. This guide provides the necessary theoretical and practical framework to systematically approach the solubility determination of this important monomer.

Physicochemical Properties and Molecular Structure Analysis

To predict the solubility of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane, a thorough analysis of its molecular structure is essential. The molecule is composed of a central 1,1,1-triphenylethane core, with each phenyl ring functionalized with a trifluorovinyloxy group (-O-CF=CF₂).

-

Core Structure: The triphenylethane core is a large, bulky, and predominantly non-polar hydrocarbon structure.

-

Functional Groups: The trifluorovinyloxy groups are highly fluorinated. Fluorine is the most electronegative element, leading to a significant dipole moment within each C-F bond. However, the symmetrical arrangement of fluorine atoms in the -CF=CF₂ group and the overall tripodal structure of the molecule may result in a relatively low net molecular dipole moment.

-

Intermolecular Forces: The primary intermolecular forces at play will be van der Waals forces (specifically, London dispersion forces), given the large size and polarizable electron cloud of the molecule. The ether linkage (-O-) introduces some polar character, but the molecule lacks the ability to act as a hydrogen bond donor. It may act as a very weak hydrogen bond acceptor at the oxygen and fluorine atoms.

The presence of fluorine can significantly influence solubility. While fluorination increases the polarity of individual bonds, it also reduces the polarizability of the molecule, weakening dispersion forces. Highly fluorinated compounds are often both hydrophobic (insoluble in water) and lipophobic (insoluble in non-polar hydrocarbon solvents), giving rise to the unique properties of fluoropolymers.[1][2]

Contrasting Analog: 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)

It is instructive to compare the target molecule with its hydroxyl-terminated analog, 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE). THPE is known to be soluble in polar organic solvents like ethanol, acetone, and dimethylformamide.[3] This is due to the presence of the three hydroxyl (-OH) groups, which can readily participate in hydrogen bonding with polar, protic, and aprotic solvents. The replacement of these -OH groups with -O-CF=CF₂ groups fundamentally alters the solubility profile, eliminating hydrogen bond donation and introducing fluorinated character. Therefore, one cannot extrapolate the solubility of THPE to predict the solubility of its trifluorovinyloxy counterpart.

Theoretical Solubility Predictions

Based on the principle of "like dissolves like," we can formulate a hypothesis regarding the solubility of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane in various classes of organic solvents.[4]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large, hydrocarbon-rich core of the molecule suggests some affinity for non-polar solvents. However, the highly polar C-F bonds and the ether linkages may reduce its solubility in purely aliphatic or aromatic hydrocarbon solvents. Toluene, being more polarizable than hexane, may be a better candidate.

-

Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate, DMF, NMP): These solvents possess a significant dipole moment but do not have acidic protons. They are generally good solvents for large, somewhat polar molecules. Solvents like Tetrahydrofuran (THF), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMAc) are often effective for dissolving fluorinated polymers and monomers and are therefore strong candidates.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The lack of hydrogen bond donating capability in the solute suggests that it will be less soluble in protic solvents compared to its hydroxyl analog, THPE. The energy required to break the strong hydrogen bonding network of the alcohol solvent may not be compensated by the solute-solvent interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are often effective for a wide range of organic compounds. They may represent a good starting point for solubility trials.

A general guideline for organic molecules is that solubility in polar solvents decreases as the carbon chain length increases.[4] Given the large size of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane, it is expected to require more specialized solvents than simple, small organic molecules.

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for the quantitative determination of the solubility of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane. This method is based on the isothermal equilibrium technique, which is a reliable standard in the field.

Materials and Equipment

-

Solute: High-purity 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane (purity >99%).

-

Solvents: A range of analytical grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)).

-

Equipment:

-

Analytical balance (readable to ±0.1 mg).

-

Scintillation vials (20 mL) with PTFE-lined caps.

-

Thermostatically controlled shaker or orbital incubator.

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material).

-

Syringes (glass or solvent-compatible plastic).

-

Volumetric flasks and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., GC-MS, UV-Vis Spectrophotometer) for concentration determination.

-

Vortex mixer.

-

Experimental Workflow

The overall workflow for determining the solubility of the compound is depicted below. This process ensures that a saturated solution is achieved at a controlled temperature and that the concentration is accurately measured.

Caption: Workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Calibration Curve:

-

Prepare a stock solution of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane of known concentration in a highly soluble solvent (e.g., THF or a solvent mixture determined from preliminary tests).

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of instrument response versus concentration. This is a self-validating step; a linear curve with R² > 0.999 is required for accurate quantification.

-

-

Sample Preparation:

-

Add a pre-weighed amount of the chosen solvent (e.g., 5.0 mL) to several scintillation vials.

-

Add an excess amount of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane to each vial. "Excess" is critical and means that a significant amount of undissolved solid should be visible after equilibration.[6][7]

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure saturation. The causality here is that dissolution is a kinetic process; insufficient time will lead to an underestimation of the true thermodynamic solubility.

-

-

Sample Collection and Filtration:

-

After equilibration, turn off the shaker and allow the vials to remain in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a 0.2 µm syringe filter and dispense the clear, filtered solution into a clean, pre-weighed vial. The filtration step is crucial to remove any microscopic solid particles that could falsely elevate the measured concentration.

-

-

Analysis:

-

Accurately weigh the collected filtrate, then perform a precise dilution with the appropriate mobile phase or solvent to bring the concentration within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the calibrated analytical method.

-

Calculate the concentration of the original, undiluted filtrate using the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be summarized in a clear, tabular format. This allows for easy comparison between different solvents.

| Solvent Class | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Non-Polar | Hexane | 25.0 | Experimental Data | Calculated Data | e.g., Insoluble |

| Toluene | 25.0 | Experimental Data | Calculated Data | e.g., Sparingly Soluble | |

| Chlorinated | Dichloromethane | 25.0 | Experimental Data | Calculated Data | e.g., Soluble |

| Polar Aprotic | Acetone | 25.0 | Experimental Data | Calculated Data | e.g., Soluble |

| Tetrahydrofuran (THF) | 25.0 | Experimental Data | Calculated Data | e.g., Very Soluble | |

| NMP | 25.0 | Experimental Data | Calculated Data | e.g., Very Soluble | |

| Polar Protic | Ethanol | 25.0 | Experimental Data | Calculated Data | e.g., Sparingly Soluble |

Safety and Handling

While specific toxicity data for 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane is not widely available, it is prudent to handle it as a potentially hazardous chemical. The analogous compound, THPE, is listed as a mild eye irritant.[8] Standard laboratory safety practices should be strictly followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for all solvents used and handle them with appropriate care.

Conclusion

References

-

Ataman Kimya. (n.d.). 1,1,1-TRIS-(p-HYDROXYPHENYL)ETHANE. Retrieved from [Link]

- Google Patents. (n.d.). US5763686A - Method for preparing 1,1,1-tris(4-hydroxyphenyl)ethane.

-

PubChem. (n.d.). 1,1,1-Tris(4-hydroxyphenyl)ethane. Retrieved from [Link]

-

Ion-Chemicals. (n.d.). 1, 1, 1-Tris (4-hydroxyphenyl) ethane THPE. Retrieved from [Link]

-

Shoichet Lab, University of Toronto. (n.d.). Insights into the Properties of Novel Trifluorovinyl Ether Copolymers. Retrieved from [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (2021). Radical Copolymerization of 2-Trifluoromethylacrylic Monomers. II. Kinetics, Monomer Reactivities, and Penultimate Effect in Their Copolymerization with Norbornenes and Vinyl Ethers. Retrieved from [Link]

-

Pasadena City College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link] (Note: This is a representative authoritative source on fluorine in chemistry, the provided search result link was to a general PMC page).

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and properties of VDF/TFE/PMVE ternary copolymer. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. 1,1,1-Tris(4-hydroxyphenyl)ethane | 27955-94-8 [chemicalbook.com]

Introduction: Elucidating the Structure of a Complex Fluoropolymer Precursor

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane

1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane is a trifunctional monomer of significant interest in materials science. It serves as a key building block for high-performance fluoropolymers, leveraging the trifluorovinyloxy functional groups for polymerization and the triphenyl ethane core to create highly crosslinked, thermally stable networks. The precursor, 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), is widely used as a branching agent in polymers like polycarbonates and epoxies to enhance mechanical strength and thermal resistance. The introduction of the trifluorovinyl ether groups imparts properties characteristic of fluoropolymers, such as chemical inertness and low dielectric constant, making the resulting materials suitable for advanced electronics and aerospace applications.

Given the critical link between molecular structure and material properties, unambiguous characterization of the monomer is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing precise information about the chemical environment, connectivity, and stereochemistry of nuclei. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane, providing researchers and drug development professionals with a framework for interpreting the spectral data of this and related complex organofluorine compounds.

Molecular Structure and Symmetry Considerations

The structure of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane possesses a high degree of symmetry, which is crucial for interpreting its NMR spectra. The molecule has a C₃ rotational axis passing through the central ethane C-C bond and the methyl group. This symmetry renders the three (4-trifluorovinyloxyphenyl) groups chemically equivalent. Consequently, the number of expected NMR signals is significantly reduced.

-

Proton Environments: There are only two distinct aromatic proton environments and one methyl proton environment.

-

Carbon Environments: There are four distinct aromatic carbon environments, one quaternary carbon, one methyl carbon, and two vinylic carbons.

The following diagram illustrates the molecular structure with systematic numbering for clear spectral assignment.

Caption: Molecular structure of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane with atom numbering.

¹H NMR Spectral Analysis: A Predictive Approach

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The key features will be two doublets in the aromatic region and a singlet in the aliphatic region. The trifluorovinyloxy group influences the aromatic proton chemical shifts through the ether linkage.

Causality Behind Chemical Shift Predictions:

-

Aromatic Protons (H-3'/H-5' and H-2'/H-6'): The oxygen atom of the ether is an electron-donating group via resonance, which tends to shield the ortho (H-3'/H-5') and para positions. However, the trifluorovinyl group is strongly electron-withdrawing, which de-shields the entire ring. The net effect is that the aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. Protons H-2'/H-6' (ortho to the ethane bridge) will likely be slightly downfield compared to H-3'/H-5' (ortho to the -OCF=CF₂ group).

-

Methyl Protons (-CH₃): These three protons are attached to a quaternary carbon and are distant from any deshielding groups. They are expected to appear as a sharp singlet in the upfield region.

-

Proton-Fluorine Coupling (J-coupling): Long-range H-F coupling across the oxygen atom (e.g., ⁴JHF or ⁵JHF) is possible but often very small (< 1 Hz) and may only result in slight peak broadening rather than resolvable splitting.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | 7.0 - 7.2 | d (doublet) | 6H | ³JHH ≈ 8-9 |

| H-3', H-5' | 6.8 - 7.0 | d (doublet) | 6H | ³JHH ≈ 8-9 |

| -CH₃ | ~2.1 | s (singlet) | 3H | N/A |

¹³C NMR Spectral Analysis: The Influence of Fluorine

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. A key feature will be the presence of C-F coupling, which splits the signals of the carbons in the trifluorovinyl group and potentially the aromatic carbons.[1]

Causality Behind Spectral Predictions:

-

Vinylic Carbons (-OCF=CF₂): These carbons will be significantly downfield and will exhibit large one-bond and two-bond C-F couplings. The carbon attached to oxygen (-C F=CF₂) will be a doublet of triplets (or complex multiplet), while the terminal carbon (=C F₂) will be a doublet of doublets.

-

Aromatic Carbons:

-

C-4' (-O-Ar): This carbon, directly attached to the deshielding oxygen, will be the most downfield of the aromatic signals. It may show a small long-range C-F coupling.

-

C-1' (-Cq-Ar): The ipso-carbon attached to the central quaternary carbon will be the second most downfield aromatic signal.

-

C-2'/C-6' and C-3'/C-5': These protonated carbons will appear in the typical aromatic region (~115-130 ppm). C-3'/C-5' may show small C-F coupling.

-

-

Aliphatic Carbons:

-

Cq (Quaternary): The central quaternary carbon will appear around 50-60 ppm.

-

-CH₃ (Methyl): The methyl carbon will be the most upfield signal, typically around 30 ppm.

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| -OC F=CF₂ | 145 - 155 | dt (doublet of triplets) or m | ¹JCF ≈ 290-310, ²JCF ≈ 40-50 |

| -OCF=C F₂ | 135 - 145 | dd (doublet of doublets) | ¹JCF ≈ 280-300, ¹JCF ≈ 260-280 |

| C-4' | 150 - 155 | s or t (small ³JCF) | ³JCF ≈ 2-5 |

| C-1' | 140 - 145 | s | N/A |

| C-2', C-6' | 128 - 132 | s | N/A |

| C-3', C-5' | 118 - 122 | s or t (small ⁴JCF) | ⁴JCF ≈ 1-3 |

| Cq | 50 - 55 | s | N/A |

| -CH₃ | ~31 | s | N/A |

Note on ¹⁹F NMR: While not the primary focus, a ¹⁹F NMR spectrum is essential for full characterization. The trifluorovinyl group typically shows a characteristic AMX spin system pattern, providing definitive confirmation of the functional group's integrity.[2] The chemical shifts for aryl trifluorovinyl ethers are often found in the -120 to -140 ppm range.[2]

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, a standardized experimental protocol is crucial. The choice of solvent and acquisition parameters directly impacts spectral resolution and accuracy.

1. Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Acetone-d₆ are excellent choices. CDCl₃ is often preferred for its chemical inertness and minimal solvent signal interference in the regions of interest.

-

Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is required.

2. Instrument Setup and ¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion, especially for resolving aromatic multiplets.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp peaks and minimal lineshape distortion.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time (AQ): ≥ 3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 8 to 16 scans, depending on sample concentration.

-

3. Instrument Setup and ¹³C{¹H} NMR Acquisition:

-

Tuning and Shimming: Tune the probe to the ¹³C frequency and re-shim if necessary.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

-

Decoupling: Power-gated proton decoupling to remove ¹H-¹³C coupling and provide a Nuclear Overhauser Effect (NOE) enhancement.

-

Spectral Width (SW): ~250 ppm (e.g., -10 to 240 ppm).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds for routine spectra. For accurate integration (quantitative analysis), a longer delay (e.g., 5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): 512 to 2048 scans, as ¹³C is much less sensitive than ¹H.

-

4. Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to achieve a flat baseline.

-

Baseline Correction: Apply a polynomial baseline correction to remove any remaining distortions.

-

Referencing: Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both spectra.

Workflow for Structural Verification

The process from receiving a sample to final structural confirmation follows a logical and self-validating workflow.

Caption: Standard workflow for NMR-based structural verification of a novel compound.

Conclusion

The ¹H and ¹³C NMR analysis of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane is a clear example of how fundamental NMR principles can be applied to characterize complex molecules. The inherent symmetry of the molecule simplifies the spectra, while the presence of fluorine provides unique spectral signatures in the form of C-F coupling. By understanding the expected chemical shifts, multiplicities, and the influence of the trifluorovinyloxy substituent, researchers can confidently verify the structure and purity of this important fluoropolymer precursor, ensuring the quality and performance of the resulting advanced materials.

References

-

PubChem. 1,1,1-Tris(4-hydroxyphenyl)ethane. National Center for Biotechnology Information. Available from: [Link]

-

University of Ottawa. 19Flourine NMR. NMR Facility. Available from: [Link]

-

Ion-Chemicals. 1, 1, 1-Tris (4-hydroxyphenyl) ethane THPE. Available from: [Link]

-

Murali, A. et al. (2015). 19 F NMR spectra (in CDCl 3 ) overlay of aryl TFVE 1 , vinyl... ResearchGate. Available from: [Link]

-

Saielli, G., Bini, R., & Bagno, A. (2014). Computational 19 F NMR. 2. Organic Compounds. Royal Society of Chemistry. Available from: [Link]

-

Bridgeman, A. J., & Ireland, T. (2001). Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane. Dalton Transactions, (11), 1598-1606. Available from: [Link]

-

da Silva, M. S., et al. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Magnetic Resonance in Chemistry, 38(3), 201-206. Available from: [Link]

-

American Chemical Society. (2022). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a... Available from: [Link]

-

Ataman Kimya. 1,1,1-TRIS-(p-HYDROXYPHENYL)ETHANE. Available from: [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

Sources

A Technical Guide to the Fourier-Transform Infrared Spectroscopy of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the core principles, experimental protocols, and data interpretation pertinent to the structural characterization of this complex fluorinated aromatic compound.

Introduction: Unveiling a Unique Molecular Architecture

1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane is a trifunctional monomer that holds significant promise in the synthesis of advanced polymers. Its unique structure, featuring a central 1,1,1-tris(phenyl)ethane core functionalized with three trifluorovinyloxy groups, imparts desirable properties such as high thermal stability, low viscosity, and excellent cross-linking capabilities. These characteristics make it a valuable building block for creating high-performance materials like polycarbonates, epoxies, and polyesters, suitable for demanding applications in adhesives and coatings.

FTIR spectroscopy serves as a powerful, non-destructive analytical technique for the qualitative and quantitative analysis of such complex molecules.[1] It provides a molecular fingerprint by probing the vibrational modes of chemical bonds, enabling the identification of functional groups and the elucidation of molecular structure. This guide will delve into the specific application of FTIR for the characterization of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane, offering both theoretical insights and practical methodologies.

Molecular Structure and Vibrational Characteristics

The molecular structure of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane is foundational to understanding its infrared spectrum. The molecule is synthesized from its precursor, 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), by the introduction of trifluorovinyl ether linkages.[2]

Caption: A validated workflow for the FTIR analysis of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane sample is of high purity to avoid spectral interference.

-

The compound is expected to be a solid at room temperature. [3]If analyzing as a solid, ensure good contact with the ATR crystal.

-

If a solution is preferred, dissolve the sample in a suitable organic solvent that has minimal interference in the spectral regions of interest (e.g., acetone, ethanol). [3]

-

-

Instrument Setup and Background Scan:

-

Power on the FTIR spectrometer and allow it to stabilize.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

-

-

Sample Analysis:

-

Apply a small amount of the solid sample or a few drops of the sample solution onto the ATR crystal.

-

Ensure complete coverage of the crystal for a strong signal.

-

Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

Perform a baseline correction on the acquired spectrum to account for any sloping baseline.

-

Apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the infrared beam.

-

Identify the major absorption peaks and compare their positions (wavenumbers) and intensities to the predicted values in the table above and to spectral databases for related compounds.

-

Assign the identified peaks to specific vibrational modes and functional groups within the 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane molecule.

-

In-Depth Spectral Interpretation: A Mechanistic Perspective

A detailed analysis of the FTIR spectrum provides a wealth of information about the molecular structure of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane.

-

Aromatic Core: The presence of multiple peaks in the 1600-1450 cm⁻¹ region confirms the C=C stretching vibrations of the phenyl rings. The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.

-

Trifluorovinyl Ether Groups: The most prominent and characteristic feature of this molecule will be the strong absorption bands in the 1300-1000 cm⁻¹ region, corresponding to the C-F stretching vibrations of the trifluorovinyl groups. [4]The presence of these intense bands provides definitive evidence for the successful incorporation of the trifluorovinyl ether functionality.

-

Ether Linkage: The strong asymmetric C-O-C stretching vibration of the aryl ether linkage is expected to appear around 1250-1200 cm⁻¹. This, along with the symmetric stretch, confirms the connection between the phenyl rings and the trifluorovinyl groups.

-

Aliphatic Backbone: The C-H stretching vibrations of the methyl group in the ethane core will be observed in the 2975-2850 cm⁻¹ range. While these peaks may be of lower intensity compared to the aromatic and fluorinated group signals, their presence is crucial for confirming the complete molecular structure.

Conclusion: A Versatile Tool for a Promising Monomer

FTIR spectroscopy stands as an indispensable analytical tool for the structural characterization of 1,1,1-Tris(4-trifluorovinyloxyphenyl)ethane. This technical guide has provided a comprehensive framework for understanding and implementing FTIR analysis for this novel compound. By following the detailed protocols and leveraging the predictive spectral data, researchers can confidently identify and characterize this promising monomer, paving the way for its application in the development of next-generation polymers and advanced materials.

References

- Vertex AI Search. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.

- Guidechem. (n.d.). 1,1,1-Tris(4-hydroxyphenyl)ethane 27955-94-8 wiki.

- Journal of Medicinal Plants Studies. (2017). Identification of bioactive compounds using different solvents through FTIR studies and GC- MS analysis.

- ResearchGate. (n.d.). FTIR spectral peak values and functional groups obtained from ethanol extract of P. juliflora pods.

- Ataman Kimya. (n.d.). 1,1,1-TRIS-(p-HYDROXYPHENYL)ETHANE.

- PubChem. (n.d.). 1,1,1-Tris(4-hydroxyphenyl)ethane | C20H18O3 | CID 93118.

- The Good Scents Company. (n.d.). 1,1,1-tris(4-hydroxyphenyl)ethane, 27955-94-8.

- ion-chemicals. (n.d.). 1, 1, 1-Tris (4-hydroxyphenyl) ethane THPE.

- ChemScene. (n.d.). 27955-94-8 | 1,1,1-Tris(4-hydroxyphenyl)ethane.

- MDPI. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.

- Shoichet Lab - University of Toronto. (n.d.). Insights into the Properties of Novel Trifluorovinyl Ether Copolymers1.

- Shoichet Lab - University of Toronto. (n.d.). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor.

- ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,....

- RSC Publishing. (n.d.). Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane.

- ChemicalBook. (n.d.). 1,1,1-Tris(4-hydroxyphenyl)ethane synthesis.

Sources

An In-Depth Technical Guide to the Thermal Cyclopolymerization of Trifluorovinyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal cyclopolymerization of aromatic trifluorovinyl ethers (TFVEs) is a unique and powerful method for synthesizing a distinct class of high-performance fluoropolymers known as perfluorocyclobutyl (PFCB) aryl ether polymers. This process, which proceeds without the need for catalysts or initiators, relies on a thermally initiated [2+2] cycloaddition to form the characteristic 1,2-disubstituted perfluorocyclobutyl ring.[1][2][3] This guide provides an in-depth exploration of the core mechanistic principles governing this polymerization, including the initiation via a 1,4-diradical intermediate, the step-growth propagation, and the resulting stereochemistry. Furthermore, it delves into the practical experimental considerations, detailed characterization techniques, and the critical structure-property relationships that make PFCB polymers highly valuable materials for advanced applications.

Introduction: The Significance of PFCB Polymers

Perfluorocyclobutyl (PFCB) aryl ether polymers represent a significant class of semi-fluorinated materials that bridge the gap between traditional hydrocarbon polymers and fully fluorinated polymers. They exhibit an exceptional combination of properties, including:

-

High Thermal Stability: Capable of withstanding temperatures up to 450°C.[2]

-

Chemical Inertness: Resistant to a wide range of chemicals and solvents.[4]

-

Excellent Processability: Soluble in common organic solvents and melt-processable.[5]

-

Tailorable Properties: The final properties can be precisely controlled through monomer design.[6]

These attributes stem directly from the unique ring-forming polymerization mechanism that creates the rigid, thermally stable PFCB linkage in the polymer backbone. This guide will dissect this mechanism to provide a foundational understanding for researchers aiming to synthesize, modify, and utilize these advanced materials.

The Core Mechanism: A Thermal [2+2] Cycloaddition

The formation of PFCB polymers is a step-growth polymerization driven by the thermal cycloaddition of trifluorovinyl ether (-O-CF=CF₂) groups.[6][7] Unlike many cycloadditions which are photochemically driven, this reaction proceeds efficiently upon heating, typically in the melt or a high-boiling solvent.[4][8] The polymerization occurs without any added catalysts or initiators.[3]

Initiation: Homolytic Cleavage and the 1,4-Diradical

The polymerization is initiated by the thermal activation of two TFVE monomers. Upon heating, the electron-rich π-bonds of two trifluorovinyl groups interact. The reaction proceeds not through a concerted pathway, but via a two-step mechanism involving a key intermediate: a 1,4-diradical.[1][9]

-

Head-to-Head Dimerization: Two TFVE groups align in a head-to-head fashion.

-

Diradical Formation: Thermal energy induces homolytic cleavage of the π-bonds, forming a stabilized 1,4-diradical intermediate. The fluorine atoms help to stabilize the resulting radicals.

This radical-mediated process is a defining feature of the polymerization.[1]

Propagation: Ring Closure and Step-Growth

Once the 1,4-diradical is formed, it rapidly undergoes intramolecular radical combination (ring closure) to form the stable four-membered perfluorocyclobutyl ring. This cycloaddition reaction is the fundamental bond-forming step in the polymerization.

Because the monomers used are typically difunctional (containing two TFVE groups), this process follows a classic step-growth polymerization model:[6][7][10]

-

Monomers react to form dimers.

-

Dimers can react with other monomers or dimers to form trimers and tetramers.

-

This process continues, with oligomers of increasing size reacting with each other, leading to the formation of high molecular weight polymer chains.

The overall polymerization can be visualized as follows:

Caption: Mechanism of Thermal Cyclopolymerization of TFVEs.

Stereochemistry of Cyclodimerization

The ring-closure step can result in two different stereoisomers: cis and trans isomers of the 1,2-disubstituted PFCB ring. Typically, the polymerization results in a nearly 1:1 statistical mixture of these isomers along the polymer chain. This stereochemical randomness disrupts chain packing and leads to the amorphous nature of most PFCB polymers, which is crucial for their solubility and processability.

Kinetics and Thermodynamics

The rate of the thermal cyclopolymerization is highly dependent on temperature and the electronic nature of the aromatic substituent (Ar) on the TFVE monomer.

-

Temperature Dependence: The polymerization onset for many common TFVE monomers occurs around 150-180°C, with a maximum polymerization rate often observed above 200°C.[2]

-

Electronic Effects: Kinetic studies have shown that electron-withdrawing groups on the aromatic ring slow down the rate of cyclodimerization.[1] Conversely, electron-donating groups can accelerate the reaction. This provides a handle for tuning the reactivity and processing conditions of different monomers. This effect was quantified using the Hammett equation, yielding negative reaction constants (ρ), confirming that an electron-rich double bond is more favorable for the radical-mediated cycloaddition.[1]

| Monomer Type | Substituent | Relative Polymerization Rate |

| Electron-Rich | Alkoxy, Alkyl | Faster |

| Neutral | Phenyl, Biphenyl | Moderate |

| Electron-Poor | Sulfone, Ketone | Slower |

| Caption: Effect of Substituents on Polymerization Rate. |

Experimental Protocols and Methodologies

Monomer Purity: A Critical Prerequisite

The success of a step-growth polymerization is highly contingent on monomer purity and perfect stoichiometry. Impurities can act as chain terminators, limiting the final molecular weight.

-

Synthesis: Monomers are typically synthesized from the corresponding phenols and trifluorovinyl halides.

-

Purification: Rigorous purification by distillation and/or chromatography is essential to remove any mono-functional impurities or inhibitors.

Step-by-Step Thermal Polymerization Protocol (Bulk)

This protocol describes a representative bulk polymerization of a difunctional TFVE monomer, such as 4,4'-bis(trifluorovinyloxy)biphenyl.

Materials & Equipment:

-

Difunctional trifluorovinyl ether monomer

-

Glass polymerization tube with a vacuum adapter

-

Schlenk line or glovebox for inert atmosphere

-

High-temperature oil bath or programmable oven

-

Stir bar

Procedure:

-

Monomer Charging: Accurately weigh the desired amount of the highly purified TFVE monomer into the polymerization tube containing a stir bar.

-

Degassing: Attach the tube to a Schlenk line. Subject the monomer to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can interfere with the radical mechanism.

-

Inert Atmosphere: Backfill the tube with a high-purity inert gas, such as nitrogen or argon, and seal the vessel.

-

Heating & Polymerization: Immerse the sealed tube in a pre-heated oil bath or place it in a programmable oven set to the target polymerization temperature (e.g., 210°C).

-

Monitoring: The viscosity of the melt will increase significantly as the polymerization progresses. The reaction can be monitored by periodically removing aliquots (if the setup allows) for molecular weight analysis. Polymerization times can range from several hours to days depending on the monomer and temperature.

-

Cooling and Isolation: Once the desired viscosity or reaction time is reached, remove the tube from the heat source and allow it to cool to room temperature. The resulting polymer will be a glassy solid.

-

Purification: Dissolve the crude polymer in a suitable solvent (e.g., tetrahydrofuran, chloroform). Precipitate the polymer by pouring the solution into a non-solvent like methanol.[5] Filter and dry the purified polymer under vacuum to a constant weight.[11]

Polymer Characterization

A suite of analytical techniques is required to confirm the structure and properties of the resulting PFCB polymer.[12][13]

| Technique | Purpose | Expected Results |

| FTIR Spectroscopy | Structural Confirmation | Disappearance of the C=C stretch of the TFVE group (~1830 cm⁻¹). Appearance of characteristic PFCB ring absorption bands (~965 cm⁻¹). |

| NMR Spectroscopy (¹⁹F & ¹H) | Detailed Structure & Purity | Disappearance of vinyl fluorine signals. Appearance of complex multiplets corresponding to the aliphatic fluorines of the cis and trans PFCB rings. |

| Gel Permeation Chromatography (GPC) | Molecular Weight & Distribution | Determines the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI), which is typically around 2 for step-growth polymers.[11] |

| Differential Scanning Calorimetry (DSC) | Thermal Transitions | Determines the glass transition temperature (Tg), which is a key indicator of the polymer's use temperature. PFCB polymers typically show high Tg values (>200°C).[2] |

| Thermogravimetric Analysis (TGA) | Thermal Stability | Measures the decomposition temperature (Td), confirming the high thermal stability of the polymer, often exceeding 400°C in an inert atmosphere.[2][4] |

| Caption: Key Characterization Techniques for PFCB Polymers. |

Conclusion

The thermal cyclopolymerization of trifluorovinyl ethers is a robust and elegant synthetic route to high-performance PFCB polymers. Its mechanism, which proceeds via a 1,4-diradical intermediate in a step-growth fashion, is fundamental to the creation of the stable perfluorocyclobutyl linkage that defines the polymer backbone. By understanding the intricacies of this mechanism, the associated kinetics, and the critical experimental parameters, researchers can effectively design, synthesize, and characterize a wide array of PFCB-based materials with properties tailored for demanding applications in electronics, aerospace, and advanced materials science.

References

-

Shoichet, M. S., et al. (1999). Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios. Journal of Polymer Science Part A: Polymer Chemistry, 37(18), 3301-3308. Available from: [Link]

-

Shoichet, M. S., et al. (1999). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Journal of Polymer Science Part A: Polymer Chemistry, 37(18), 3301-3308. Available from: [Link]

- [Author not available]. (n.d.). [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. Source not available.

-

Smith, D. W., et al. (2008). Synthesis and electronic factors in thermal cyclodimerization of functionalized aromatic trifluorovinyl ethers. Journal of Fluorine Chemistry, 129(8), 649-658. Available from: [Link]

-

Al-Azemi, T. F., & Bisht, K. S. (2018). Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. Polymers, 10(7), 745. Available from: [Link]

- [Author not available]. (n.d.).

- [Author not available]. (2019). Thermal [2+2] cycloaddition reactions. YouTube.

-

Maji, P. K., et al. (2015). One-pot Single-step Copolymerization of Aromatic Trifluorovinyl Ethers toward Perfluorocyclobutyl (PFCB) Segmented Copolymers. RSC Advances, 5(102), 83877-83885. Available from: [Link]

- [Author not available]. (2021). Thermal degradation kinetics of aromatic ether polymers.

- [Author not available]. (n.d.). Novel perfluorocyclobutyl (PFCB)-containing polymers formed by click chemistry.

-

Al-Azemi, T. F., & Bisht, K. S. (2018). Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications. MDPI. Available from: [Link]

- [Author not available]. (n.d.). Photochemical (2+2) Cycloaddition Reaction. AK Lectures.

- [Author not available]. (n.d.).

- [Author not available]. (n.d.). Scheme 1. Perfluorocyclobutane (PFCB) polymer formation.

- [Author not available]. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.

- [Author not available]. (n.d.).

- [Author not available]. (n.d.). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Source not available.

- [Author not available]. (n.d.). Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. MDPI.

- [Author not available]. (2024).

- [Author not available]. (n.d.). Synthesis and Properties of Short Fluorocarbon Chain Polymer with "Dendritic Structure". Source not available.

- [Author not available]. (n.d.).

- [Author not available]. (2023). 30.4: Step-Growth Polymers. Chemistry LibreTexts.

-

Jin, J., et al. (2005). Synthesis and characterization of perfluorocyclobutyl (PFCB) polymers containing pendent phenylphosphine oxide. Polymer, 46(20), 8443-8451. Available from: [Link]

Sources

- 1. Synthesis and electronic factors in thermal cyclodimerization of functionalized aromatic trifluorovinyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ring-Forming Polymerization toward Perfluorocyclobutyl and Ortho-Diynylarene-Derived Materials: From Synthesis to Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 5. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. aklectures.com [aklectures.com]

- 9. researchtrends.net [researchtrends.net]

- 10. youtube.com [youtube.com]

- 11. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Characterization of Polymer-Based Membranes for Methotrexate Drug Delivery | MDPI [mdpi.com]

Unlocking New Frontiers: A Technical Guide to the Application of Novel Fluorinated Monomers

Introduction: The Fluorine Advantage in Advanced Materials

The strategic incorporation of fluorine into monomeric structures represents a paradigm shift in materials science, catalysis, and drug development. The unique physicochemical properties imparted by the highly electronegative fluorine atom—including exceptional thermal and chemical stability, hydrophobicity, and low surface energy—have positioned fluorinated polymers as indispensable in a myriad of high-performance applications.[1][2][3][4] This guide moves beyond conventional fluoropolymers to explore the synthesis, characterization, and transformative potential of novel fluorinated monomers. We will delve into the causality behind their design and the self-validating nature of their application-specific protocols, providing researchers and drug development professionals with a comprehensive understanding of this exciting class of materials.

The remarkable properties of fluoropolymers stem from the distinct electronic structure of the fluorine atom and the robust carbon-fluorine covalent bond.[1][5] These characteristics lead to materials with superior weather stability, a low coefficient of friction, and a low dielectric constant, making them suitable for demanding environments in the chemical, electronic, and biomedical industries.[5]

I. The Genesis of Innovation: Synthesis of Novel Fluorinated Monomers

The journey to advanced fluorinated materials begins with the monomer. While traditional fluorinated monomers laid the groundwork, the synthesis of novel, architecturally diverse monomers unlocks unprecedented functionalities. Two primary pathways exist for creating fluorinated polymers: the polymerization of fluorine-containing monomers and the post-polymerization fluorination of non-fluorinated parent polymers.[6] The former is often preferred as it allows for precise control over the fluorine content and distribution, which is critical for tailoring the final properties of the material.

A. Strategic Monomer Design: Beyond Conventional Structures

The design of novel fluorinated monomers is a process of molecular engineering, where specific functional groups are incorporated to achieve desired properties. This can range from introducing reactive sites for cross-linking or bioconjugation to tuning the hydrophilic-lipophilic balance.

A noteworthy approach to synthesizing novel fluorinated building blocks involves halofluorination and related reactions.[7][8] For instance, the electrophilic activation of cyclic olefins, followed by nucleophilic fluorination, can yield a variety of fluorine-containing small molecules that can serve as precursors to more complex monomers.[7][8]

B. Experimental Protocol: Synthesis of a Functional Fluorinated Acrylate Monomer

The following protocol details the synthesis of a novel branched fluorinated surfactant with a polymerizable acrylate group, starting from perfluoro-2-methyl-2-pentene.[9] This monomer is designed to enhance the surface properties of resulting polymers and improve their performance in emulsion systems.

Materials:

-

Perfluoro-2-methyl-2-pentene

-

Acrylate-containing hydrophilic precursor

-

Appropriate solvent (e.g., anhydrous tetrahydrofuran)

-

Initiator (if required for specific reaction pathways)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The perfluoro-2-methyl-2-pentene is dissolved in the anhydrous solvent and placed in the reaction flask. The acrylate-containing hydrophilic precursor is charged into the dropping funnel.

-

Reaction Execution: The hydrophilic precursor is added dropwise to the reaction mixture at a controlled temperature. The reaction is monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography or distillation to yield the final novel fluorinated acrylate monomer.

-

Characterization: The structure and purity of the synthesized monomer are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

This synthetic approach allows for the introduction of a polymerizable group onto a fluorinated backbone, creating a versatile monomer for a range of applications.[9]

II. From Monomer to Macromolecule: Controlled Polymerization Techniques

The polymerization of novel fluorinated monomers into well-defined macromolecular architectures is crucial for harnessing their full potential. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for this purpose, as they allow for precise control over molecular weight, polydispersity, and polymer architecture.[10]

A. The Power of Control: RAFT and ATRP of Fluorinated Monomers

RAFT polymerization is a versatile technique that can be applied to a wide range of monomers, including fluorinated acrylates and styrenes.[10] It relies on the use of a RAFT agent to mediate the polymerization process, leading to polymers with a narrow molecular weight distribution.[11]

ATRP is another powerful method for synthesizing well-defined polymers. It utilizes a transition metal catalyst to reversibly activate and deactivate the growing polymer chains, enabling controlled polymerization.[12]

B. Experimental Protocol: RAFT Polymerization of a Fluorinated Methacrylate

This protocol provides a general procedure for the RAFT polymerization of a fluorinated methacrylate monomer, such as dodecafluoroheptyl methacrylate (DFM), to create a well-defined fluorinated polymer.

Materials:

-

Dodecafluoroheptyl methacrylate (DFM) (or other fluorinated methacrylate)

-

RAFT agent (e.g., 2-Cyano-2-propyl benzodithioate)

-

Initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., 1,4-dioxane or supercritical carbon dioxide)[13]

-

Schlenk flask and other inert atmosphere glassware

Procedure:

-

Reaction Setup: The DFM monomer, RAFT agent, and initiator are weighed and added to a Schlenk flask equipped with a magnetic stir bar.

-

Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.[14]

-

Polymerization: The flask is backfilled with an inert gas and placed in a preheated oil bath at the desired reaction temperature (e.g., 70°C).[14] The polymerization is allowed to proceed for a predetermined time, with samples taken periodically to monitor conversion and molecular weight evolution via ¹H NMR and Gel Permeation Chromatography (GPC).

-

Termination and Purification: The polymerization is quenched by cooling the reaction mixture and exposing it to air. The polymer is then precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum to yield the final product.

-

Characterization: The resulting polymer is characterized by GPC to determine its molecular weight and polydispersity index (PDI), and by ¹⁹F NMR to confirm the incorporation of the fluorinated monomer.[15][16][17]

III. The Structure-Property Nexus: Tailoring Fluoropolymers for Specific Applications